molecular formula C16H11NO3 B132011 14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one CAS No. 53948-07-5

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one

Cat. No.: B132011
CAS No.: 53948-07-5
M. Wt: 265.26 g/mol
InChI Key: ZEKAIRFOYPDZNC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aristolactam AII is a bioactive compound that has been found to exhibit cytotoxic activity . It also shows platelet aggregation inhibitory activity , suggesting that it may interact with platelet activation pathways.

Mode of Action

It has been observed to inhibit cell viability and induce cell cycle arrest in a concentration-dependent manner . This suggests that Aristolactam AII may interact with cell cycle regulatory proteins, leading to changes in cell proliferation and survival.

Biochemical Pathways

Aristolactam AII appears to affect cell cycle regulation. It has been shown to induce cell cycle arrest at the S or G2/M phase in A549 lung cancer cells . This effect was associated with an increase in the expression of cell cycle inhibitors p21, p27, p53, and a reduction in the expression of cyclin-E, -A, cyclin-dependent kinase 2 (CDK2), and cdc-2 (CDK1) protein . These findings suggest that Aristolactam AII may interfere with the biochemical pathways that regulate cell cycle progression.

Pharmacokinetics

A method for rapid characterization of aristolactam aii in serum using ion mobility spectrometry coupled with mass spectrometry (ims-ms) has been developed . This method could potentially be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of Aristolactam AII, which would provide valuable information about its bioavailability and pharmacokinetics.

Result of Action

Aristolactam AII has been shown to have significant effects on cell viability and cell cycle progression. In A549 lung cancer cells, Aristolactam AII significantly inhibited cell viability and induced cell cycle arrest . Additionally, it induced late apoptosis in these cells by up-regulating caspase-3, -8, Bax and decreasing Bcl-2 protein expression . These results suggest that Aristolactam AII may have potential anti-tumor effects.

Action Environment

The action of Aristolactam AII may be influenced by various environmental factors. For instance, the solvent used for dissolution can affect the solubility and therefore the bioavailability of Aristolactam AII . Furthermore, the presence of other compounds in the environment may also influence the action of Aristolactam AII. For example, it has been suggested that the cytotoxic effects of Aristolactam AII may be enhanced in the presence of other bioactive compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from plants like Houttuynia cordata using ultra-high performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UHPLC-Q/TOF-MS) . The samples are ultrasonically extracted with methanol, purified with HC-C18, and then separated on a C18 column at 35°C .

Industrial Production Methods

Industrial production methods for aristolactam AII are not well-documented, likely due to its limited commercial use and the complexity of its extraction and synthesis. Most production methods are still in the research and development phase, focusing on optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various aristolactam derivatives, which can have different biological activities and properties .

Comparison with Similar Compounds

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its specific interactions with molecular targets and its potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-20-15-12(18)7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15/h2-7,18H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKAIRFOYPDZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202234
Record name Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53948-07-5
Record name Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Reactant of Route 2
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Reactant of Route 3
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Reactant of Route 4
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Reactant of Route 5
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Reactant of Route 6
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one

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